

A Technical Guide to Identifying Nostoxanthin-Producing Cyanobacteria Strains

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Compound of Interest

Compound Name: *Nostoxanthin*

Cat. No.: *B1256873*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin, a xanthophyll carotenoid, is a pigment with significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Cyanobacteria, particularly from the genera *Nostoc* and *Anabaena*, are known producers of this valuable compound. This guide provides a comprehensive overview of the methodologies for identifying, cultivating, and quantifying **nostoxanthin** from these microorganisms. It is designed to equip researchers with the necessary information to explore and harness the biotechnological potential of **nostoxanthin**-producing cyanobacteria.

Nostoxanthin-Producing Cyanobacteria Strains

Several strains of cyanobacteria have been identified as producers of **nostoxanthin**. The primary genera of interest are *Nostoc* and *Anabaena*. While many species within these genera produce a variety of carotenoids, specific strains have been characterized for their **nostoxanthin** content.

Genus	Species	Strain	Notes on Carotenoid Profile	Reference
Nostoc	commune	NIES-24	Contains β -carotene, zeaxanthin, caloxanthin, and nostoxanthin. Nostoxanthin constitutes approximately 11% of the total carotenoids.	[1]
Nostoc / Anabaena	sp.	PCC 7120	This strain is often referred to as both Nostoc sp. PCC 7120 and Anabaena sp. PCC 7120. It is a model organism for studying cyanobacterial genetics and metabolism, including carotenoid biosynthesis.	[2] [3]
Nostoc	punctiforme	PCC 73102	Known to produce a variety of carotenoids, and its genome contains genes for carotenoid biosynthesis.	[4]

Calothrix	sp.	336/3	Produces nostoxanthin, particularly under N2-fixing conditions where it can accumulate up to 8% of total carotenoids. [5]
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Experimental Protocols

Isolation of Cyanobacteria from Soil

This protocol provides a general method for the isolation of terrestrial cyanobacteria, such as Nostoc, from soil samples.

Materials:

- Soil samples
- Sterile distilled water
- Petri dishes
- BG-11 medium agar plates
- Microscope
- Sterile inoculation loop

Procedure:

- Collect soil samples in sterile containers.
- In a sterile petri dish, place a small amount of the soil sample.
- Moisten the soil with sterile distilled water.

- Incubate the petri dish under controlled light (e.g., $40 \mu\text{mol photons m}^{-2}\text{s}^{-1}$) and temperature (e.g., $28 \pm 2^\circ\text{C}$) conditions.[6]
- After visible growth of cyanobacteria appears, use a sterile inoculation loop to pick a single colony or filament.
- Streak the picked colony or filament onto a BG-11 medium agar plate.
- Repeat the streaking process until a pure, unialgal culture is obtained.
- Verify the purity of the culture through microscopic examination.[6]

Cultivation of Nostoxanthin-Producing Strains

Medium Preparation: BG-11 Medium

The BG-11 medium is a widely used medium for the cultivation of a broad range of cyanobacteria.

Component	Amount per 1 L	Stock Solution
NaNO_3	1.5 g	150.0 g/L
K_2HPO_4	0.04 g	5.0 g/L
$\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$	0.075 g	75.0 g/L
$\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$	0.036 g	36.0 g/L
Citric Acid	0.006 g	6.0 g/L
Ferric Ammonium Citrate	0.006 g	6.0 g/L
EDTA (disodium salt)	0.001 g	1.0 g/L
Na_2CO_3	0.02 g	20.0 g/L
Trace Metal Mix	1 mL	See below

Trace Metal Mix (per 1 L):

- H_3BO_3 : 2.86 g
- $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$: 1.81 g
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.222 g
- $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$: 0.39 g
- $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$: 0.079 g
- $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$: 0.0494 g

Procedure:

- Prepare stock solutions for each component.
- For 1 L of medium, add the specified volume of each stock solution to approximately 900 mL of distilled water.
- Add 1 mL of the Trace Metal Mix.
- Bring the final volume to 1 L with distilled water.
- Adjust the pH to 7.1 with NaOH or HCl.
- Sterilize by autoclaving.

Cultivation Conditions:

- Temperature: 25-30°C
- Light Intensity: 40-60 $\mu\text{mol photons m}^{-2}\text{s}^{-1}$ [\[7\]](#)
- Photoperiod: 16:8 hours light:dark cycle is common, though this can be optimized for specific strains.[\[8\]](#)
- Agitation: Continuous shaking at ~100-120 rpm for liquid cultures to ensure uniform light and nutrient distribution.[\[3\]](#)

Extraction of Nostoxanthin

Materials:

- Cyanobacterial biomass (fresh or freeze-dried)
- Methanol
- Acetone
- Centrifuge and centrifuge tubes
- Vortex mixer
- Rotary evaporator (optional)

Procedure:

- Harvest the cyanobacterial biomass by centrifugation.
- Freeze-dry the biomass for optimal solvent penetration (optional but recommended).
- To a known amount of biomass, add a mixture of acetone and methanol (e.g., 7:2 v/v).^[3]
- Vortex the mixture vigorously for several minutes to disrupt the cells and extract the pigments. Sonication can also be used to improve extraction efficiency.
- Centrifuge the mixture to pellet the cell debris.
- Carefully collect the supernatant containing the pigments.
- Repeat the extraction process with the pellet until the supernatant is colorless.
- Pool the supernatants.
- The solvent can be evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the pigment extract.
- Store the extract at -20°C in the dark to prevent degradation.

Quantification of Nostoxanthin by HPLC

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Photodiode Array (PDA) or UV-Vis detector
- C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 250 mm)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ethyl acetate (HPLC grade)
- **Nostoxanthin** standard (if available for absolute quantification)

Procedure:

- Re-dissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase).
- Filter the sample through a 0.22 μm syringe filter before injection.
- Set up the HPLC system with a C18 column.
- A common mobile phase system for carotenoid separation is a gradient of methanol, acetonitrile, and ethyl acetate. An example gradient is as follows:
 - Eluent A: Acetonitrile:Water (9:1, v/v)
 - Eluent B: Ethyl Acetate

- Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute the more non-polar carotenoids.
- Set the detector to monitor at the maximum absorbance wavelength for **nostoxanthin**, which is typically around 450-480 nm.[\[9\]](#)
- Inject the sample and run the HPLC analysis.
- Identify the **nostoxanthin** peak based on its retention time compared to a standard (if available) and its characteristic absorption spectrum.
- Quantify the amount of **nostoxanthin** by integrating the peak area and comparing it to a calibration curve generated from a **nostoxanthin** standard. If a standard is not available, relative quantification can be performed by comparing the peak area to that of other carotenoids.

Biosynthesis and Regulatory Pathways

Nostoxanthin Biosynthesis Pathway

Nostoxanthin is synthesized from β -carotene through a series of hydroxylation steps.



High Light Stress

High Light

Cyanobacterial Cell

Photosynthetic Electron Transport

Increased Redox State

2-oxoglutarate

NtcA

Binds to promoter

Carotenoid Biosynthesis Genes (crt)

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